molecular formula C15H15NO2 B2653639 2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid CAS No. 897558-28-0

2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid

Cat. No.: B2653639
CAS No.: 897558-28-0
M. Wt: 241.29
InChI Key: IYYGTQJREKNORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound is primarily used in research applications and is known for its unique chemical structure, which includes a cyclopropyl group and two methyl groups attached to the quinoline ring.

Scientific Research Applications

2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-5,7-dimethylquinoline with a carboxylating agent to introduce the carboxylic acid group at the 4-position of the quinoline ring . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylquinoline-4-carboxylic acid
  • 5,7-Dimethylquinoline-4-carboxylic acid
  • 2-Cyclopropyl-5-methylquinoline-4-carboxylic acid

Uniqueness

2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid is unique due to the presence of both cyclopropyl and dimethyl groups on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-5-9(2)14-11(15(17)18)7-12(10-3-4-10)16-13(14)6-8/h5-7,10H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYGTQJREKNORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C3CC3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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